molecular formula C13H19NO3S B8358780 N-Cyclohexyl-3-(hydroxymethyl)benzenesulfonamide

N-Cyclohexyl-3-(hydroxymethyl)benzenesulfonamide

Cat. No. B8358780
M. Wt: 269.36 g/mol
InChI Key: QUAQAFAKVPIDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-3-(hydroxymethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclohexyl-3-(hydroxymethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-3-(hydroxymethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Cyclohexyl-3-(hydroxymethyl)benzenesulfonamide

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-cyclohexyl-3-(hydroxymethyl)benzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c15-10-11-5-4-8-13(9-11)18(16,17)14-12-6-2-1-3-7-12/h4-5,8-9,12,14-15H,1-3,6-7,10H2

InChI Key

QUAQAFAKVPIDNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-[(cyclohexylamino)sulfonyl]benzoic acid (2.25 g) in THF (100 ml) under nitrogen at 0° was treated dropwise with 1M borane-THF solution (23.82 ml). The mixture was stirred at 0° for 0.5 h and then at 20° for 72 h. The mixture was cooled to 0° and MeOH (20 ml) was added dropwise. The mixture was stirred for 15 min and then 2N hydrochloric acid (50 ml) was added and the mixture was allowed to warm to 20°. The bulk of the organic solvents were removed by evaporation in vacuo and the residual aqueous phase was extracted with EtOAc (2×40 ml). The combined extracts were dried (Na2SO4) and the solvent evaporated in vacuo. The residue was purified by SPE on alumina (10 g, activated, neutral, Brockmann 1). Elution with MeOH-dichloromethane (1:20) gave the title compound (1.944 g). LCMS RT=2.95 min, ES+ve 270 (MH)+.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
23.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.